2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple nitro groups, fluorine atoms, and an azido group, making it a subject of interest in various fields of scientific research, particularly in the study of energetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane typically involves the reaction of 2-fluoro-2,2-dinitroethanol with azidomethoxyfluorodinitroethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as mercury salts, to facilitate the addition of the azido group to the fluorodinitroethoxy moiety .
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. The process may include purification techniques such as recrystallization and distillation to remove impurities and obtain the desired product in high yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amines, while oxidation can produce nitro derivatives .
Wissenschaftliche Forschungsanwendungen
2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of energetic materials and explosives due to its high energy content and stability
Wirkmechanismus
The mechanism of action of 2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets through its azido and nitro groups. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-2,2-dinitroethanol: A precursor in the synthesis of the compound.
Bis(2-fluoro-2,2-dinitroethoxy)methane: Shares similar structural features and reactivity.
2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine: Another compound with multiple nitro and fluorine groups.
Uniqueness
Its stability and high energy content make it particularly valuable in the study of energetic materials .
Eigenschaften
CAS-Nummer |
88262-48-0 |
---|---|
Molekularformel |
C7H6F3N9O15 |
Molekulargewicht |
513.17 g/mol |
IUPAC-Name |
2-[azido-bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C7H6F3N9O15/c8-4(14(20)21,15(22)23)1-32-7(12-13-11,33-2-5(9,16(24)25)17(26)27)34-3-6(10,18(28)29)19(30)31/h1-3H2 |
InChI-Schlüssel |
DHRKEXDMYWOCLR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(N=[N+]=[N-])(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.